7,7-Dimethyl-2-azabicyclo[4.1.1]octane
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Description
“7,7-Dimethyl-2-azabicyclo[4.1.1]octane” is a chemical compound with the molecular formula C9H17N . It is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic structure with a nitrogen atom and two methyl groups attached to the same carbon atom .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar compounds, such as 4,7-dimethyl-1,4,7,10,15,18-hexaazabicyclo[8.5.5]octane, reveal insights into the ligation properties towards alkaline metal cations and the crystalline structures of small azacage complexes with six-coordinate lithium geometry (Vlassa et al., 2002).
Construction and Synthesis
- A study demonstrates the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, showing a new route for asymmetric synthesis (Mahía et al., 2017).
- The synthesis of a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton highlights the potential for creating rigid analogues of biochemical compounds (Kubyshkin et al., 2009).
Molecular Sieve Development
- Research on the synthesis of a new molecular sieve using DABCO-based structure-directing agent explores the use of 1,4-diazabicyclo[2.2.2]octane derivatives in the development of molecular sieves, highlighting applications in catalysis and material science (Kubota et al., 2002).
Chemical Kinetics and Reactions
- Investigations into the kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in alkaline medium provide insights into the chemical behavior and reaction kinetics of similar azabicyclic compounds (Elkhatib et al., 1998).
- The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 show potential medicinal applications in antiprotozoal research (Seebacher et al., 2005).
Properties
IUPAC Name |
7,7-dimethyl-2-azabicyclo[4.1.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZXBFNLFLVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCNC1C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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